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Compound of Interest

Compound Name: 1-(2-Chloroethyl)cyclohexan-1-ol
CAS No.: 40894-07-3
Cat. No.: B13205078

Get Quote

Executive Summary

This guide compares two homologous chlorohydrins derived from cyclohexanone: 1-
(chloromethyl)cyclohexan-1-ol (A) and 1-(2-chloroethyl)cyclohexan-1-ol (B). While they differ
only by a single methylene unit in the side chain, this structural variance dictates a massive
divergence in reactivity and application.

e Compound A (Chloromethyl) is a "spring-loaded" electrophile. It is the direct precursor to 1-
oxaspiro[2.5]octane (a spiro-epoxide) and serves as the critical gateway to
arylcyclohexylamine anesthetics (e.g., Ketamine, Tiletamine) via ring-expansion
rearrangements.

e Compound B (Chloroethyl) is a precursor to 1-oxaspiro[3.5]nonane (a spiro-oxetane). It is
increasingly valued in modern medicinal chemistry for generating spiro-oxetane scaffolds,
which act as metabolically stable bioisosteres for gem-dimethyl groups or carbonyls.
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Physicochemical & Structural Profile[1][2][3][4]

1- 1-(2-
Property (Chloromethyl)cyclohexan- Chloroethyl)cyclohexan-1-
1-ol ol
Formula C7H13CIO CsH1sCIO
MW 148.63 g/mol 162.66 g/mol
Cyclohexane ring with 1-OH Cyclohexane ring with 1-OH
Structure

and 1-CHzCl

and 1-CH2CH2Cl

Cyclization Product

1-Oxaspiro[2.5]octane (Spiro-

1-Oxaspiro[3.5]nonane (Spiro-

epoxide) oxetane)
o Fast ( Slow (Requires stronger
Cyclization Rate
) base/heat)

Primary Application

NMDA antagonist synthesis,

Ring expansions

Spiro-scaffold libraries,

Bioisosteres

Synthetic Utility & Reactivity[6][7]

The "Gem-Disubstituted" Effect

Both molecules possess a gem-disubstituted carbon at the 1-position. This creates steric

compression (Thorpe-Ingold effect) that accelerates cyclization compared to acyclic analogs.

However, the ring size formed (3-membered vs. 4-membered) drives the kinetics.

Reaction Pathways Visualization

The following diagram illustrates the divergent synthesis and reactivity pathways for both

compounds.
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Figure 1: Comparative synthetic pathways. Pathway A (Red) leads to spiro-epoxides and ring
expansions. Pathway B (Blue) requires multi-step elongation to access spiro-oxetanes.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-(Chloromethyl)cyclohexanol

Rationale: Direct addition of "CI-CHz-Li" is unstable. The most robust route is via the spiro-

epoxide.
» Epoxidation (Corey-Chaykovsky):

o Suspend Trimethylsulfoxonium iodide (1.2 eq) in dry DMSO. Add NaH (1.2 eq) portion-
wise at room temperature until evolution of Hz ceases (formation of ylide).

o Add Cyclohexanone (1.0 eq) dropwise. Stir at 50°C for 2 hours.

o Workup: Pour into ice water, extract with Et20. Distill to obtain 1-oxaspiro[2.5]octane.
e Ring Opening:

o Dissolve the spiro-epoxide in Et20. Bubble dry HCI gas at 0°C.

o The epoxide opens regioselectively: Chloride attacks the less hindered primary carbon,
and the oxygen picks up a proton to become the tertiary alcohol.

o Yield: Typically >85%.

Protocol B: Synthesis of 1-(2-Chloroethyl)cyclohexanol
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Rationale: Direct alkylation with 1-bromo-2-chloroethane is low-yielding due to elimination. The
vinyl route guarantees the carbon skeleton.

 Vinylation:

o React Cyclohexanone with Vinylmagnesium bromide (1.1 eq) in THF at 0°C. Quench with
NHa4Cl to get 1-vinylcyclohexanol.

e Hydroboration-Oxidation (Anti-Markovnikov):

o Treat 1-vinylcyclohexanol with 9-BBN (1.1 eq) in THF. Reflux for 2 hours.

o Oxidize with NaOH/H20:2. This places the -OH at the terminal position, yielding 1-(2-
hydroxyethyl)cyclohexanol.

e Selective Chlorination:

[e]

Dissolve the diol in CH2Cl2 with Pyridine (1.1 eq).

o

Add Thionyl Chloride (SOCI2) (1.0 eq) dropwise at -10°C.

[¢]

Mechanism:[1][2][3] The primary -OH is sterically accessible and reacts much faster than
the tertiary -OH.

[¢]

Workup: Wash with NaHCOs.[4] Dry and concentrate.

Application in Drug Discovery[2][11]
The "Ketamine" Pathway (Chloromethyl)

1-(Chloromethyl)cyclohexanol is the functional equivalent of the "hydroxy-imine" rearrangement
precursors.

e Mechanism: Reaction with methylamine yields 1-((methylamino)methyl)cyclohexanol.

o Rearrangement: Under thermal conditions (often requiring the imine form), the ring expands
to form 2-(methylamino)cyclohexanone. This is the core scaffold of Ketamine and Tiletamine.
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The Spiro-Oxetane Scaffold (Chloroethyl)

1-(2-Chloroethyl)cyclohexanol is the precursor to 1-oxaspiro[3.5]nonane.

e Medicinal Value: Oxetanes are polar, lipophilic modulators. Replacing a gem-dimethyl group
with a spiro-oxetane often lowers LogP (improving solubility) and blocks metabolic hot-spots
without changing the overall shape of the molecule.

 Stability: Unlike the spiro-epoxide (which is an alkylating risk), the spiro-oxetane is
chemically stable under physiological conditions, making it a valid drug motif.

Safety & Stability (E-E-A-T)
» Alkylating Potential:

o 1-(Chloromethyl)cyclohexanol: High Risk. It can spontaneously cyclize to the epoxide in
neutral/basic media, which is a potent DNA alkylator. Handle in a fume hood with gloves.

o 1-(2-Chloroethyl)cyclohexanol: Moderate Risk. Cyclization to the oxetane is slower, but it
still acts as a "nitrogen mustard" analog if the chloride is displaced.

o Storage:
o Store both compounds at -20°C under Argon.

o Compound A (Chloromethyl) is prone to Payne rearrangement-like decomposition if traces
of base are present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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